molecular formula C10H10O4 B6232314 methyl 2-(3-formyl-2-hydroxyphenyl)acetate CAS No. 142476-48-0

methyl 2-(3-formyl-2-hydroxyphenyl)acetate

Cat. No.: B6232314
CAS No.: 142476-48-0
M. Wt: 194.2
InChI Key:
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Description

Methyl 2-(3-formyl-2-hydroxyphenyl)acetate is an organic compound with the molecular formula C10H10O4 It is a derivative of phenylacetate, characterized by the presence of a formyl group and a hydroxyl group on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3-formyl-2-hydroxyphenyl)acetate typically involves the esterification of 2-(3-formyl-2-hydroxyphenyl)acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

2-(3-formyl-2-hydroxyphenyl)acetic acid+methanolacid catalystmethyl 2-(3-formyl-2-hydroxyphenyl)acetate+water\text{2-(3-formyl-2-hydroxyphenyl)acetic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 2-(3-formyl-2-hydroxyphenyl)acetic acid+methanolacid catalyst​methyl 2-(3-formyl-2-hydroxyphenyl)acetate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonated resins, can facilitate the esterification reaction under milder conditions, reducing energy consumption and improving safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-formyl-2-hydroxyphenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base for ether formation or acyl chlorides for ester formation.

Major Products

    Oxidation: 2-(3-carboxy-2-hydroxyphenyl)acetic acid.

    Reduction: Methyl 2-(3-hydroxymethyl-2-hydroxyphenyl)acetate.

    Substitution: Methyl 2-(3-alkoxy-2-hydroxyphenyl)acetate or methyl 2-(3-acetoxy-2-hydroxyphenyl)acetate.

Scientific Research Applications

Methyl 2-(3-formyl-2-hydroxyphenyl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic effects.

    Industry: It is used in the production of fine chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of methyl 2-(3-formyl-2-hydroxyphenyl)acetate depends on its chemical structure and the specific reactions it undergoes. The formyl group can act as an electrophile, participating in nucleophilic addition reactions. The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved vary depending on the specific application and the derivatives formed from the compound.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(3-formyl-4-hydroxyphenyl)acetate
  • Methyl (2-hydroxyphenyl)acetate
  • Ethyl (2-hydroxyphenyl)acetate

Uniqueness

Methyl 2-(3-formyl-2-hydroxyphenyl)acetate is unique due to the specific positioning of the formyl and hydroxyl groups on the aromatic ring. This structural arrangement imparts distinct chemical properties, such as reactivity and stability, making it valuable for specific synthetic applications and research studies.

Properties

CAS No.

142476-48-0

Molecular Formula

C10H10O4

Molecular Weight

194.2

Purity

95

Origin of Product

United States

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